molecular formula C13H13NO4 B582539 Benzyl 2,4-dioxopiperidine-1-carboxylate CAS No. 1246303-70-7

Benzyl 2,4-dioxopiperidine-1-carboxylate

Cat. No.: B582539
CAS No.: 1246303-70-7
M. Wt: 247.25
InChI Key: PMRBIPWZMRFSQF-UHFFFAOYSA-N
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Description

Benzyl 2,4-dioxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H13NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dioxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Benzyl 2,4-dioxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2,4-dioxopiperidine-1-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may act on specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,4-dioxopiperidine-1-carboxylate is unique due to the presence of both benzyl and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

benzyl 2,4-dioxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11-6-7-14(12(16)8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRBIPWZMRFSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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